molecular formula C17H23N7O5 B15179390 D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)- CAS No. 128111-64-8

D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)-

Cat. No.: B15179390
CAS No.: 128111-64-8
M. Wt: 405.4 g/mol
InChI Key: LQZAIAZUDWIVPM-SDDRHHMPSA-N
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Description

D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)- (CAS: 128111-67-1) is a chiral small molecule characterized by a prolinamide backbone conjugated to a histidyl residue and a hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl carbonyl group. Its stereochemistry is defined by three stereocenters, with the (S)-configuration at the prolinamide moiety being critical for its biological activity and enantiomeric purity . The compound exhibits a calculated exact mass of 405.176 g/mol, a topological polar surface area of 171 Ų, and hydrogen-bonding capacity (4 donors, 6 acceptors), which influence its solubility and pharmacokinetic properties .

This molecule is structurally related to intermediates in the synthesis of pharmaceuticals such as Vildagliptin, where enantiomeric purity of prolinamide derivatives is tightly controlled to avoid racemization . Analytical methods, including reverse-phase HPLC, are essential for quantifying trace levels of its enantiomeric counterpart, L-prolinamide, to ensure compliance with regulatory limits (e.g., ≤0.5% for undesired isomers) .

Properties

CAS No.

128111-64-8

Molecular Formula

C17H23N7O5

Molecular Weight

405.4 g/mol

IUPAC Name

(4S)-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide

InChI

InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11-,12+/m0/s1

InChI Key

LQZAIAZUDWIVPM-SDDRHHMPSA-N

Isomeric SMILES

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@@H]3C(=O)N

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)- typically involves multi-step organic synthesis techniques. The process begins with the preparation of the prolinamide and histidyl precursors, followed by the introduction of the pyrimidinyl carbonyl group through a series of condensation and cyclization reactions. Common reagents used in these steps include protecting groups, coupling agents, and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize waste. Purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, depending on the nature of the substituent being introduced.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology: In biological research, D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)- is studied for its potential role in enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, this compound is investigated for its therapeutic potential. Its interactions with biological molecules suggest possible applications in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals is of particular interest.

Mechanism of Action

The mechanism of action of D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to the modulation of their activity. This can result in the inhibition or activation of biochemical pathways, depending on the nature of the target and the binding affinity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound is compared to two closely related analogs from :

(S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropyl)-1-((4-methyl-3-(1-methyl-7-((6-methyl-pyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoyl)-L-valyl)pyrrolidine-2-carboxamide (7d)

(R)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)carbamoyl)cyclopropyl)-1-((4-methyl-3-(1-methyl-7-((6-methyl-pyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)benzoyl)-L-valyl)pyrrolidine-2-carboxamide (7e)

Property Target Compound (S) Compound 7d (S) Compound 7e (R)
Stereochemistry (S)-prolinamide (S)-valyl (R)-valyl
Purity (HPLC) ≥98% 98% 98%
Rf Value 0.35 (1:10 MeOH:CH₂Cl₂) 0.35 0.35
NMR Differentiation Distinct diastereomer peaks in ¹H/¹³C NMR Additional peaks due to valyl stereochemistry Additional peaks due to valyl stereochemistry

Analytical Performance in Enantiomeric Separation

The target compound’s enantiomeric purity is assessed using HPLC methods validated for D-prolinamide detection ():

Parameter Target Compound (S) D-Prolinamide (Undesired Isomer)
Linearity Range 0.15–0.75% 0.0022–0.011 mg/mL
LOD/LOQ 0.075% / 0.15% 0.0011 mg/mL / 0.0022 mg/mL
Recovery 99.66% 99.66%
Precision (% RSD) 1.62% 1.62%

Key Findings

  • Stereochemical Impact on Activity : The (S)-configuration in the target compound is critical for binding affinity in enzyme inhibition, analogous to NADH-mimetic compounds where stereochemistry dictates hydride transfer efficiency (e.g., (R)-1 vs. (S)-1 in ) .
  • Analytical Robustness : The HPLC method for D-prolinamide detection achieves a resolution >3 and tailing factor <1.5, ensuring reliable separation of enantiomers . This is superior to traditional methods that fail to resolve trace isomers .
  • Regulatory Compliance: The 0.5% limit for D-prolinamide in L-prolinamide hydrochloride (per Vildagliptin monographs) underscores the necessity of stringent quality control .

Data Tables

Table 1: Physicochemical Properties Comparison

Property Target Compound (S) Compound 7d (S) D-Prolinamide
Exact Mass (g/mol) 405.176 Not Reported 405.176 (calculated)
Hydrogen Bond Donors 4 Not Reported 4
Polar Surface Area 171 Ų Not Reported 171 Ų

Table 2: HPLC Method Validation Metrics

Parameter Target Compound (S) D-Prolinamide
Linearity (R²) 0.999 0.999
Accuracy (% Recovery) 99.66% 99.66%
Precision (% RSD) 1.62% 1.62%

Biological Activity

D-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (S) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure that includes a prolinamide moiety and a hexahydro-pyrimidinyl carbonyl group. Its molecular formula can be represented as C₁₄H₁₈N₄O₃. The presence of multiple functional groups suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

  • Inhibition of protein kinases : Compounds analogous to D-Prolinamide have been shown to inhibit specific kinases involved in inflammatory pathways. For instance, some derivatives have demonstrated potent inhibition of p38 MAPK, which is crucial in cytokine production and inflammation .
  • Anticancer activity : The interaction of similar compounds with intracellular pathways has been linked to anticancer effects. They may modulate cell proliferation and survival pathways by influencing apoptosis and cell cycle regulation .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented extensively. For instance, certain derivatives have shown significant inhibition of TNFα production in LPS-stimulated THP-1 cells, which is critical for managing inflammatory diseases . The structural components of D-Prolinamide may contribute to similar effects.

Case Study 1: In Vivo Efficacy

In an animal model of collagen-induced arthritis, compounds with similar scaffolds demonstrated a remarkable reduction in arthritis severity when administered orally. For example, one derivative showed a 63% inhibition rate at a dosage of 30 mg/kg . Although direct studies on D-Prolinamide are not available, these findings suggest potential therapeutic applications in inflammatory conditions.

Case Study 2: Chronic Disease Models

Research on DPP-4 inhibitors has provided insights into the broader implications of compounds like D-Prolinamide. These inhibitors have shown promise in managing chronic diseases such as type 2 diabetes and cardiovascular conditions due to their ability to modulate inflammatory responses and improve metabolic profiles . This highlights the potential for D-Prolinamide in similar therapeutic contexts.

Data Table: Biological Activity Comparison

Compound TypeActivity TypeIC₅₀ Value (nM)Reference
Pyrazolyl-Urea Derivativep38 MAPK Inhibition4
Similar CompoundTNFα Inhibition18
DPP-4 InhibitorGlucose ControlNot specified

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